molecular formula C11H11F2N3O2 B10936645 1-(difluoromethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10936645
M. Wt: 255.22 g/mol
InChI Key: WLEGTZJSXSCHOI-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a furylmethyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl and furylmethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine
  • 1-(5-{[(Difluoromethyl)sulfanyl]methyl}-2-furyl)-N-(2-fluorobenzyl)methanamine
  • 2-(Difluoromethyl)-1-[4,6-di-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole

Comparison: The combination of these functional groups enhances the compound’s reactivity and binding affinity, making it a valuable candidate for various scientific and industrial applications .

Properties

Molecular Formula

C11H11F2N3O2

Molecular Weight

255.22 g/mol

IUPAC Name

1-(difluoromethyl)-N-(furan-2-ylmethyl)-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H11F2N3O2/c1-7-5-9(15-16(7)11(12)13)10(17)14-6-8-3-2-4-18-8/h2-5,11H,6H2,1H3,(H,14,17)

InChI Key

WLEGTZJSXSCHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NCC2=CC=CO2

Origin of Product

United States

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